3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid
Overview
Description
3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol This compound features a tert-butyl group attached to an oxadiazole ring, which is further connected to a propanoic acid moiety The oxadiazole ring is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms
Scientific Research Applications
3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Safety and Hazards
The compound is classified under GHS07, with hazard statements H317 - H319 indicating that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Preparation Methods
The synthesis of 3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the cyclization of tert-butylamidoxime with an appropriate nitrile under acidic conditions. One common method involves the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts in a solvent such as dimethylformamide (DMF) . The reaction proceeds through the formation of a nitrile oxide intermediate, which then undergoes cyclization to form the oxadiazole ring.
Chemical Reactions Analysis
3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common reagents and conditions used in these reactions include PTSA, ZnCl2, DMF, LiAlH4, and various oxidizing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxadiazole ring is known for its bioisosteric properties, which allow it to mimic other functional groups in biological systems . This can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid include other oxadiazole derivatives, such as:
4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline: This compound has shown moderate activity against cancer cell lines.
1,2,4-Oxadiazole derivatives: These compounds are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure, which combines the oxadiazole ring with a propanoic acid moiety, potentially offering distinct biological and chemical properties.
Properties
IUPAC Name |
3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)8-10-6(14-11-8)4-5-7(12)13/h4-5H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXWNDWYGSUDQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001205667 | |
Record name | 3-(1,1-Dimethylethyl)-1,2,4-oxadiazole-5-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001205667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874815-89-1 | |
Record name | 3-(1,1-Dimethylethyl)-1,2,4-oxadiazole-5-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874815-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,1-Dimethylethyl)-1,2,4-oxadiazole-5-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001205667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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